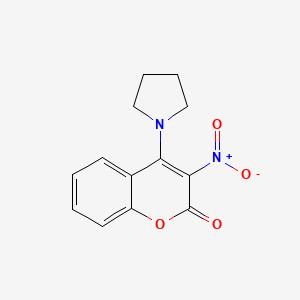

Coumarin, 3-nitro-4-(1-pyrrolidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a nitro group at the third position, a pyrrolidinyl group at the fourth position, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one typically involves the following steps:

Cyclization: The chromen-2-one core can be formed through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

Amino derivatives: from the reduction of the nitro group.

Substituted chromen-2-ones: from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties

Coumarins are well-known for their anticoagulant effects. The prototypical compound warfarin has been extensively studied and used clinically to prevent blood clot formation by inhibiting vitamin K epoxide reductase, a key enzyme in the coagulation cascade. Research indicates that derivatives of coumarin, including 3-nitro-4-(1-pyrrolidinyl)-, may exhibit similar activities due to structural similarities .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of coumarins. Compounds like scopoletin and herniarin have shown efficacy in inhibiting pro-inflammatory enzymes and cytokines. This suggests that 3-nitro-4-(1-pyrrolidinyl)- could potentially be developed as an anti-inflammatory agent .

Anticancer Activity

Emerging research indicates that coumarin derivatives possess anticancer properties. For instance, certain coumarins have demonstrated cytotoxic effects on cancer cells and may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the coumarin scaffold can enhance these effects . Specifically, compounds with similar structures to 3-nitro-4-(1-pyrrolidinyl)- could be explored for their potential as anticancer agents.

Neuroprotective Effects

Coumarins have also been investigated for their neuroprotective properties. Compounds like esculetin have shown promise in modulating neuroinflammatory responses and protecting neurons from oxidative stress. This area of research is particularly relevant for developing treatments for neurodegenerative diseases .

Agricultural Applications

Natural Herbicides and Insecticides

Certain coumarins serve as natural herbicides or insecticides due to their phytotoxic properties. The application of coumarin derivatives in agriculture could provide environmentally friendly alternatives to synthetic pesticides . The potential use of 3-nitro-4-(1-pyrrolidinyl)- in this context remains an area for further exploration.

Material Science Applications

Synthesis of Functional Materials

The unique chemical structure of coumarins allows for their use in synthesizing various functional materials. For example, coumarin-derived imine–metal complexes have been studied for their antibacterial, antifungal, and anticancer properties . The ability to modify the coumarin scaffold can lead to the development of new materials with tailored properties for specific applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific targets. The chromen-2-one core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)-2H-chromen-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.

3-Nitro-2H-chromen-2-one:

Uniqueness: 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one is unique due to the combination of the nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Coumarin, 3-nitro-4-(1-pyrrolidinyl)- is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula. It features a coumarin backbone with a nitro group and a pyrrolidine moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that Coumarin, 3-nitro-4-(1-pyrrolidinyl)- exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration of the compound that prevents visible growth of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| E. coli | 10 |

| Pseudomonas aeruginosa | 15 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Coumarins are known for their anticancer properties, and this specific derivative has shown activity against several cancer cell lines.

- Cell Lines Tested : The compound has been evaluated on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF-7 | 30 |

| HeLa | 20 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating moderate activity against these cancer types .

3. Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, Coumarin, 3-nitro-4-(1-pyrrolidinyl)- exhibits other biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating possible applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- A study by Ibrahim et al. reported the synthesis of various pyrrolidinyl coumarins, including this compound, highlighting their cytotoxic effects on different cancer cell lines .

- Another investigation assessed the structure-activity relationship (SAR) of coumarin derivatives, demonstrating that modifications to the coumarin core significantly influence biological activity .

Properties

CAS No. |

56879-65-3 |

|---|---|

Molecular Formula |

C13H12N2O4 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylchromen-2-one |

InChI |

InChI=1S/C13H12N2O4/c16-13-12(15(17)18)11(14-7-3-4-8-14)9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

ADBXTULQWMWTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.